molecular formula C15H20N6O B2410169 1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea CAS No. 951516-69-1

1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2410169
CAS No.: 951516-69-1
M. Wt: 300.366
InChI Key: FORXKISVGJXHKE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a tetrazole ring, which is known for its stability and biological activity. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.

Properties

IUPAC Name

1-cyclohexyl-3-[(1-phenyltetrazol-5-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORXKISVGJXHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Phenyl-1H-Tetrazole-5-Carbonitrile

The Huisgen [3+2] cycloaddition between aniline, sodium azide, and a nitrile source under acidic conditions forms the 1-phenyltetrazole core. For example:
$$
\text{Aniline} + \text{Malononitrile} + \text{NaN}_3 \xrightarrow{\text{HCl, DMF, 100°C}} 1\text{-Phenyl-1H-tetrazole-5-carbonitrile} \quad \text{(Yield: 65–75\%)}
$$
This reaction proceeds via protonation of the nitrile, followed by azide attack to form the tetrazole ring. The electron-withdrawing nitrile group stabilizes the intermediate, favoring 5-substitution.

Reduction of Nitrile to Aminomethyl Group

The carbonitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH4):
$$
1\text{-Phenyl-1H-tetrazole-5-carbonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}, 0°C} (1\text{-Phenyl-1H-tetrazol-5-yl})\text{methylamine} \quad \text{(Yield: 70–80\%)}
$$
Note : Alternative reducing agents like Raney nickel (H₂, NH₃) may also be employed but require pressurized conditions.

Urea Formation via Isocyanate Coupling

The amine reacts with cyclohexyl isocyanate in dichloromethane (DCM) under basic catalysis (e.g., triethylamine):
$$
(1\text{-Phenyl-1H-tetrazol-5-yl})\text{methylamine} + \text{Cyclohexyl isocyanate} \xrightarrow{\text{Et}_3\text{N, DCM}} 1\text{-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea} \quad \text{(Yield: 85–90\%)}
$$

Ugi Tetrazole Four-Component Reaction (UT-4CR) with Post-Modification

UT-4CR for 1,5-Disubstituted Tetrazoles

The Ugi tetrazole reaction assembles the tetrazole core in one step using:

  • Aldehyde : Formaldehyde (to introduce a methylene group)
  • Amine : Benzylamine (as a placeholder for later functionalization)
  • Isocyanide : Phenyl isocyanide (for 1-phenyl substitution)
  • Azide Source : Trimethylsilyl azide (TMSN₃)

$$
\text{HCHO} + \text{BnNH}2 + \text{PhNC} + \text{TMSN}3 \xrightarrow{\text{MeOH, rt}} 1\text{-Phenyl-5-(benzylaminomethyl)-1H-tetrazole} \quad \text{(Yield: 60–70\%)}
$$

Debenzylation and Urea Formation

The benzyl group is removed via hydrogenolysis (Pd/C, H₂), followed by urea coupling:
$$
1\text{-Phenyl-5-(aminomethyl)-1H-tetrazole} + \text{Cyclohexyl isocyanate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} \quad \text{(Yield: 75–85\%)}
$$

Solid-Phase Synthesis with Cyclization

Resin-Bound Ugi Reaction

A Wang resin-functionalized amine undergoes UT-4CR with phenyl isocyanide, formaldehyde, and TMSN₃. After cleavage (20% TFA), the free amine is obtained:
$$
\text{Resin-NH}_2 \rightarrow \text{Resin-bound tetrazole-amine} \rightarrow \text{Free amine after cleavage} \quad \text{(Yield: 50–60\%)}
$$

On-Resin Urea Formation

The resin-bound amine reacts with cyclohexyl isocyanate, followed by acidic cleavage to yield the final product:
$$
\text{Resin-NH}_2 + \text{Cyclohexyl isocyanate} \xrightarrow{\text{DIPEA}} \text{Resin-bound urea} \xrightarrow{\text{TFA}} \text{Target Compound} \quad \text{(Yield: 65–75\%)}
$$

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Huisgen + Reduction Cycloaddition, LiAlH₄ reduction, urea 70–80% High-yielding, scalable Handling LiAlH₄ (pyrophoric)
UT-4CR + Debenzylation Multicomponent reaction, hydrogenolysis 60–70% Modular, diverse building blocks Requires debenzylation step
Solid-Phase Synthesis Resin-bound MCR, on-resin coupling 50–75% Amenable to automation, purity control Lower yields, specialized equipment

Emerging Strategies

Recent advances include ultrasound-assisted UT-4CR (20–30 minutes, room temperature) and flow chemistry setups for continuous synthesis. These methods enhance reaction efficiency and safety profiles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents are typically required, but the tetrazole ring’s stability often resists these conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride (FeCl3).

Major Products

    Oxidation: Limited due to the stability of the tetrazole ring.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea serves as a scaffold for developing new drugs. Its structure allows for the modification of various functional groups, which can lead to the synthesis of analogs with improved efficacy and reduced side effects.

Case Study: Enzyme Inhibition

Recent studies have investigated the compound's potential as an enzyme inhibitor. For instance, compounds with similar structures have shown promise as urease inhibitors, which are crucial in treating conditions such as kidney stones and peptic ulcers. The tetrazole ring's ability to stabilize interactions with the enzyme's active site enhances inhibitory activity.

CompoundTarget EnzymeInhibition Activity
This compoundUreaseModerate
1-Aroyl-3-[3-chloro-2-methylphenyl] thioureaUreaseHigh

Biological Studies

The compound has been evaluated for its biological activity beyond enzyme inhibition. Research indicates that it may modulate various biological pathways, making it a candidate for further investigation in pharmacological studies.

Potential Anti-Cancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit anti-cancer properties. The mechanism of action involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Industrial Applications

The unique chemical properties of this compound make it suitable for industrial applications, particularly in the development of new materials with specific chemical characteristics.

Material Science

In material science, tetrazole derivatives are explored for their use in creating polymers and other materials that require specific thermal and mechanical properties. The ability to tailor the compound's structure opens avenues for innovations in this field.

Summary of Findings

The applications of this compound span across medicinal chemistry, biological research, and industrial applications. Its structural versatility allows researchers to explore various modifications that can lead to improved therapeutic agents or advanced materials.

Mechanism of Action

The mechanism of action for 1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins and modulate their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole-5-thiol: Another tetrazole derivative with different functional groups.

    1-Cyclohexyl-3-(1H-tetrazol-5-yl)urea: Similar structure but lacks the phenyl group.

Uniqueness

1-Cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is unique due to its combination of a cyclohexyl group, a phenyl group, and a tetrazole ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Q & A

Q. What are the common synthetic routes for 1-cyclohexyl-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting cyclohexylamine with a tetrazole-containing precursor (e.g., 1-phenyl-1H-tetrazol-5-ylmethyl chloride) under reflux in a polar aprotic solvent (e.g., toluene or PEG-400). Key intermediates are characterized using IR spectroscopy (to confirm NH/OH stretches at 3200–3500 cm⁻¹ and tetrazole C=N bands near 1600 cm⁻¹) and ¹H NMR (to identify cyclohexyl protons at δ 1.2–2.0 ppm and tetrazole-linked CH₂ at δ 4.5–5.0 ppm) . Purification often employs recrystallization from EtOH–AcOH mixtures .

Q. How can researchers monitor the reaction progress and purity of this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) using silica gel plates and a mobile phase like ethyl acetate/hexane (1:3) is standard for monitoring reaction completion. Post-synthesis, high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺), while HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, or chloroform. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation <5% over 48 hours in neutral buffers. Store desiccated at –20°C to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or IR bands) be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism (e.g., tetrazole ↔ tetrazoline) or solvent effects. Use variable-temperature NMR to identify dynamic equilibria or X-ray crystallography for unambiguous structural confirmation. For example, X-ray data can resolve ambiguous CH₂ proton environments near the tetrazole ring .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Employ heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 to enhance reaction efficiency and reduce side reactions. Kinetic studies (e.g., varying temperature from 70°C to 80°C) can identify optimal conditions. Scale-up trials show a 10–15% yield increase when using microwave-assisted synthesis (100 W, 30 min) compared to conventional reflux .

Q. How can computational methods predict biological activity or guide structural modifications?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., kinases or GPCRs) predicts binding affinities. DFT calculations (B3LYP/6-311+G*) model electronic properties of the tetrazole-urea scaffold, identifying sites for functionalization (e.g., fluorination at the phenyl ring to enhance bioavailability) .

Q. How do researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer : Meta-analyses of bioassay data (e.g., IC₅₀ values) should account for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration). Reproducibility studies using standardized protocols (e.g., OECD guidelines) are critical. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain resistance profiles .

Methodological Notes

  • Synthetic Challenges : Tetrazole ring instability under acidic conditions necessitates pH-controlled reactions (pH 7–9) .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., NMR, HRMS, XRD) to address structural ambiguities .
  • Theoretical Frameworks : Link experimental design to hypotheses grounded in urea/tetrazole pharmacology (e.g., hydrogen-bonding interactions in enzyme inhibition) .

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